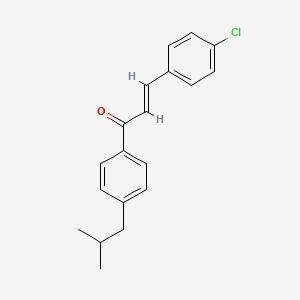
COPPER-BERYLLIUMALLOY
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper-beryllium alloy, also known as beryllium bronze, is a non-ferrous alloy that combines the properties of copper and beryllium. This alloy is renowned for its high strength, excellent thermal and electrical conductivity, and non-magnetic properties. It is widely used in various industries, including aerospace, electronics, and defense, due to its unique combination of mechanical and physical properties .
准备方法
Synthetic Routes and Reaction Conditions: Copper-beryllium alloys are typically produced by melting a master alloy of copper and beryllium, which contains approximately 4% beryllium. The alloy is then cast into desired shapes and subjected to various heat treatments to achieve the required mechanical properties .
Industrial Production Methods:
Vacuum Arc Melting: This method involves melting the alloy under vacuum conditions to improve purity and uniformity.
Electrolytic Plating: This process involves depositing a thin layer of copper-beryllium alloy onto a substrate using an electrolytic solution.
Types of Reactions:
Oxidation: Copper-beryllium alloys can undergo oxidation when exposed to air or other oxidizing agents.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, and other oxidizing gases.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing gases.
Substitution Reactions: Nickel, cobalt, and other metal salts.
Major Products Formed:
Oxidation: Copper oxide and beryllium oxide.
Reduction: Pure copper-beryllium alloy.
Substitution: Copper-nickel-beryllium and copper-cobalt-beryllium alloys.
科学研究应用
Copper-beryllium alloys have a wide range of scientific research applications due to their unique properties:
作用机制
The primary mechanism by which copper-beryllium alloys exert their effects is through precipitation hardening. This process involves the formation of fine precipitates within the alloy matrix, which hinder dislocation movement and enhance mechanical strength. The molecular targets and pathways involved in this process include the nucleation and growth of beryllium-rich phases, which contribute to the overall hardness and durability of the alloy .
相似化合物的比较
Copper-beryllium alloys are unique due to their combination of high strength, excellent thermal and electrical conductivity, and non-magnetic properties. Similar compounds include:
Copper-Nickel Alloys: These alloys have good corrosion resistance and thermal conductivity but lack the high strength of copper-beryllium alloys.
Copper-Cobalt Alloys: These alloys offer good wear resistance and thermal stability but do not match the electrical conductivity of copper-beryllium alloys.
Copper-Silicon Alloys: These alloys provide good mechanical properties and corrosion resistance but are not as strong as copper-beryllium alloys.
Copper-beryllium alloys stand out due to their unique combination of properties, making them highly versatile and valuable in various applications.
属性
CAS 编号 |
11133-98-5 |
|---|---|
分子式 |
BeCu |
分子量 |
72.56 g/mol |
IUPAC 名称 |
beryllium;copper |
InChI |
InChI=1S/Be.Cu |
InChI 键 |
DMFGNRRURHSENX-UHFFFAOYSA-N |
规范 SMILES |
[Be].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Cyclobuta[de]quinoline](/img/structure/B1170105.png)
![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B1170112.png)

